molecular formula C26H18N4O2 B8364102 1,2-Bis(3,4-dicyanophenoxy)-4-tert-butylbenzene

1,2-Bis(3,4-dicyanophenoxy)-4-tert-butylbenzene

Cat. No.: B8364102
M. Wt: 418.4 g/mol
InChI Key: ZATJTKAGCWLZOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Bis(3,4-dicyanophenoxy)-4-tert-butylbenzene: is a complex organic compound that belongs to the class of phthalonitrile derivatives This compound is characterized by its unique structure, which includes two dicyanophenoxy groups attached to a central benzene ring with a tert-butyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Bis(3,4-dicyanophenoxy)-4-tert-butylbenzene can be synthesized through a nucleophilic aromatic substitution reaction. The typical preparation involves the reaction of 4-nitrophthalonitrile with a suitable phenol derivative under basic conditions. For instance, the reaction of 4-nitrophthalonitrile with 1,2-dihydroxy-4-tert-butylbenzene in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) yields the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1,2-Bis(3,4-dicyanophenoxy)-4-tert-butylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing cyano groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF are commonly used.

    Oxidation and Reduction:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions typically yield substituted phthalonitrile derivatives .

Scientific Research Applications

Chemistry: 1,2-Bis(3,4-dicyanophenoxy)-4-tert-butylbenzene is used as a monomer in the synthesis of high-performance polymers, such as polyimides and polyarylene ethers. These polymers exhibit excellent thermal stability, mechanical properties, and chemical resistance, making them suitable for advanced materials applications .

Biology and Medicine:

Industry: In the industrial sector, this compound is used in the production of high-temperature resins and adhesives. These materials are essential in aerospace, electronics, and other high-performance applications .

Mechanism of Action

The mechanism of action of 1,2-Bis(3,4-dicyanophenoxy)-4-tert-butylbenzene primarily involves its ability to form stable, high-performance polymers. The cyano groups facilitate strong intermolecular interactions, leading to enhanced thermal and mechanical properties. The tert-butyl group provides steric hindrance, which can improve the processability and solubility of the resulting polymers .

Comparison with Similar Compounds

Uniqueness: 1,2-Bis(3,4-dicyanophenoxy)-4-tert-butylbenzene is unique due to the presence of the tert-butyl group, which enhances its solubility and processability compared to its non-tert-butyl-substituted counterparts. This makes it particularly valuable in applications requiring high-performance polymers with specific processing characteristics .

Properties

Molecular Formula

C26H18N4O2

Molecular Weight

418.4 g/mol

IUPAC Name

4-[4-tert-butyl-2-(3,4-dicyanophenoxy)phenoxy]benzene-1,2-dicarbonitrile

InChI

InChI=1S/C26H18N4O2/c1-26(2,3)21-6-9-24(31-22-7-4-17(13-27)19(10-22)15-29)25(12-21)32-23-8-5-18(14-28)20(11-23)16-30/h4-12H,1-3H3

InChI Key

ZATJTKAGCWLZOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC2=CC(=C(C=C2)C#N)C#N)OC3=CC(=C(C=C3)C#N)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

The experimental procedure and reaction conditions were the same as described for Examples 5 and 6. Reagents used were 3.60 g (0.02 moles plus 0.14 g excess) of 4-nitrophthalonitrile and 1.66 g (0.01 moles) of 4-tert-butylcatechol (Aldrich). After workup and recrystallization 3.2 g (76.55% theoretical yield) of off-white crystals of the title compound were obtained. The product had the formula: ##STR14## The melting point was 161°-162° C. The elemental analysis for C26H18N4O2 was calc.: C, 74.64%; H, 4.30%; N, 13.39%; found: C, 74.55%; H, 4.25%; N, 13.39%.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
1.66 g
Type
reactant
Reaction Step Two

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